3-Acetylpyridine oxime

Descripción

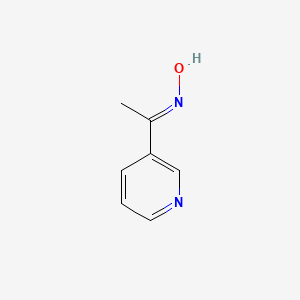

Structure

3D Structure

Propiedades

IUPAC Name |

(NE)-N-(1-pyridin-3-ylethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-6(9-10)7-3-2-4-8-5-7/h2-5,10H,1H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRXORUOQNNOKN-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5973-83-1 | |

| Record name | Ketone, methyl 3-pyridyl, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005973831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetylpyridine oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(3-pyridinyl)-, oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Acetylpyridine Oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylpyridine oxime is a versatile chemical intermediate with significant applications in medicinal chemistry and drug development. As a derivative of pyridine, a core scaffold in numerous pharmaceuticals, its oxime functionality offers a reactive handle for further molecular elaboration. This guide provides a comprehensive overview of the synthesis of 3-acetylpyridine oxime, delving into the reaction mechanism, a detailed experimental protocol, characterization methods, and critical safety considerations. This document is intended to serve as a practical resource for researchers engaged in the synthesis and application of pyridine-based compounds.

Core Synthesis Pathway: Oximation of 3-Acetylpyridine

The most direct and widely employed method for the synthesis of 3-acetylpyridine oxime is the reaction of 3-acetylpyridine with hydroxylamine. This reaction, a classic example of nucleophilic addition to a carbonyl group followed by elimination, is typically carried out using hydroxylamine hydrochloride in the presence of a base.

Reaction Workflow

The overall transformation can be visualized as follows:

Caption: A schematic overview of the synthesis of 3-acetylpyridine oxime.

Mechanistic Insights

The formation of an oxime from a ketone and hydroxylamine proceeds via a two-step mechanism: nucleophilic addition followed by dehydration. The reaction is typically catalyzed by a weak acid.[1]

-

Nucleophilic Attack: The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of 3-acetylpyridine. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, creating a better leaving group (water).

-

Dehydration: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a carbon-nitrogen double bond and yielding the final oxime product.

Detailed Experimental Protocol

The following protocol is adapted from a reliable procedure for the synthesis of the isomeric 4-acetylpyridine oxime, as detailed in Organic Syntheses, a highly reputable source for organic chemistry preparations.[1]

Safety Precaution: It has been reported that 3-acetylpyridine oxime may exhibit low-level shock sensitivity.[1] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Acetylpyridine | 121.14 | 36.3 g | 0.30 |

| Hydroxylamine Hydrochloride | 69.49 | 25.0 g | 0.36 |

| Sodium Hydroxide (20% aq. solution) | 40.00 | 70 mL | - |

| Water | 18.02 | As needed | - |

Step-by-Step Procedure

-

Preparation of the Hydroxylamine Solution: In a 500-mL Erlenmeyer flask, dissolve 25.0 g (0.36 mol) of hydroxylamine hydrochloride in 50 mL of water.

-

Formation of Free Hydroxylamine: To the hydroxylamine hydrochloride solution, add 70 mL of a 20% aqueous sodium hydroxide solution.

-

Reaction with 3-Acetylpyridine: To the magnetically stirred solution of free hydroxylamine, add 36.3 g (0.30 mol) of 3-acetylpyridine in one portion. A precipitate should form rapidly.

-

Reaction Completion: Stir the reaction mixture at 0–5 °C for 2 hours.

-

Isolation of the Crude Product: Collect the precipitate by suction filtration and wash it with 500 mL of cold water.

-

Purification by Recrystallization: For obtaining a pure isomer, the crude product can be recrystallized from hot water. Dissolve the crude product in a minimal amount of hot water, decant the hot solution from any insoluble residues, and allow it to cool slowly. Collect the crystalline product by suction filtration. The product is a mixture of E- and Z-isomers.

Characterization of 3-Acetylpyridine Oxime

Proper characterization of the synthesized product is crucial to confirm its identity and purity.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O | [2] |

| Molecular Weight | 136.15 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 95-97 °C | [3] |

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: The IR spectrum of an oxime typically shows a characteristic broad absorption band for the O-H stretch in the range of 3150-3650 cm⁻¹, and a C=N stretching absorption around 1640-1690 cm⁻¹.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The presence of two distinct sets of signals for the methyl and pyridine protons would indicate the presence of both E and Z isomers. The hydroxyl proton of the oxime group typically appears as a broad singlet.

-

¹³C NMR: The carbon of the C=N bond is expected to have a chemical shift in the range of 145-160 ppm.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 3-acetylpyridine oxime (m/z = 136.15).[2]

Discussion and Field-Proven Insights

-

Control of Isomer Ratio: The formation of oximes from unsymmetrical ketones like 3-acetylpyridine leads to the formation of geometric isomers (E and Z). The ratio of these isomers can be influenced by reaction conditions such as pH and temperature. For many applications, the separation of these isomers may not be necessary. However, if a single isomer is required, purification techniques such as fractional crystallization or chromatography may be employed.[1]

-

Alternative Synthesis Conditions: While the presented protocol uses aqueous sodium hydroxide, other bases such as pyridine or sodium acetate can also be used. The choice of base and solvent can influence the reaction rate and the isomeric ratio of the product.

-

Importance of Starting Material Purity: The purity of the starting 3-acetylpyridine is critical for obtaining a high yield of the desired oxime and simplifying the purification process. Impurities in the starting material can lead to side reactions and the formation of unwanted byproducts.

Conclusion

The synthesis of 3-acetylpyridine oxime via the oximation of 3-acetylpyridine is a robust and well-established chemical transformation. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably produce this valuable intermediate for a wide range of applications in drug discovery and development. The key to a successful synthesis lies in the careful control of reaction conditions and the thorough characterization of the final product.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5708334, 3-Acetylpyridine oxime. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-ACETYLPYRIDINE OXIME. Coll. Vol. 10, p.8 (2004); Vol. 79, p.130 (2002). Retrieved from [Link]

-

IndiaMART. (n.d.). 3-Acetylpyridine oxime Or 3-Acetylpyridine oxime. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 3-acetylpyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). IR absorbance of oxime, showing characteristic bands: 3418 cm −1 (O-H.... Retrieved from [Link]

-

MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

ResearchGate. (2016). Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review). Retrieved from [Link]

-

PubChem. (n.d.). 3-Acetylpyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Acetylpyridine - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of 3-Acetylpyridine Oxime

A Note on the Current State of Research: While the general mechanism of action for pyridinium oximes as acetylcholinesterase reactivators is well-established, specific experimental data for 3-Acetylpyridine Oxime is limited in the publicly available scientific literature. Therefore, this guide will extensively reference data from structurally similar and well-studied pyridinium oximes, such as Pralidoxime (2-PAM), to illustrate the core principles of action. This approach is taken to provide a comprehensive and scientifically grounded overview, with the explicit understanding that these data points are for comparative and illustrative purposes.

Introduction: The Cholinergic Crisis and the Role of Oxime Reactivators

Organophosphate (OP) compounds, a class of chemicals including nerve agents and pesticides, exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[1][2] This inhibition leads to the accumulation of the neurotransmitter acetylcholine (ACh) at cholinergic synapses, resulting in a state of continuous neuronal firing known as a cholinergic crisis.[3][4] The clinical manifestations of this crisis are severe and can be life-threatening, including convulsions, respiratory distress, paralysis, and ultimately, death.[2]

The standard therapeutic intervention for OP poisoning involves a multi-drug regimen that typically includes an anticholinergic agent (like atropine) to block the effects of excess ACh at muscarinic receptors, an anticonvulsant (like diazepam) to manage seizures, and a crucial component—an oxime reactivator.[3][4] 3-Acetylpyridine Oxime falls into this latter class of compounds. The primary therapeutic function of an oxime is to restore the catalytic activity of the OP-inhibited AChE, thereby addressing the root cause of the cholinergic crisis.[2]

Core Mechanism of Action: Nucleophilic Reactivation of Acetylcholinesterase

The central mechanism of action of 3-Acetylpyridine Oxime, like other pyridinium oximes, is the nucleophilic reactivation of phosphorylated acetylcholinesterase.[5] This process can be broken down into a series of key molecular interactions:

-

Inhibition of AChE by Organophosphates: Organophosphates act as irreversible inhibitors of AChE by phosphorylating a critical serine residue within the enzyme's active site.[2] This covalent modification effectively blocks the binding of acetylcholine and halts its hydrolysis.

-

Oxime Intervention: The oxime, possessing a nucleophilic hydroxyl group, is able to approach the phosphorus atom of the organophosphate moiety bound to the AChE active site.

-

Nucleophilic Attack and Cleavage: The deprotonated oxime group launches a nucleophilic attack on the phosphorus atom. This leads to the formation of a transient intermediate and subsequent cleavage of the bond between the organophosphate and the serine residue of the enzyme.

-

Enzyme Regeneration: The result is the formation of a phosphorylated oxime and the regeneration of a functional acetylcholinesterase enzyme. The regenerated AChE can then resume its physiological role of hydrolyzing acetylcholine, thereby mitigating the cholinergic crisis.

Figure 1: A simplified workflow illustrating the inhibition of Acetylcholinesterase (AChE) by an organophosphate and its subsequent reactivation by 3-Acetylpyridine Oxime.

The efficacy of this reactivation process is dependent on several factors, including the chemical structure of both the organophosphate and the oxime, as well as the time elapsed since poisoning. A phenomenon known as "aging" can occur, where the phosphorylated enzyme undergoes a conformational change, rendering it resistant to reactivation by oximes.

Pharmacokinetics and Bioavailability: The Challenge of the Blood-Brain Barrier

A significant hurdle in the treatment of organophosphate poisoning is the delivery of therapeutic agents to the central nervous system (CNS). The blood-brain barrier (BBB) is a highly selective semipermeable border that prevents many substances, including charged molecules, from entering the brain.[6]

Standard pyridinium oximes, such as 2-PAM, are quaternary ammonium compounds, possessing a permanent positive charge. This charge significantly limits their ability to cross the BBB, meaning they are largely effective in the peripheral nervous system but have minimal impact on reactivating AChE in the brain.[6] This is a critical limitation, as central cholinergic hyperactivity is a major contributor to the morbidity and mortality of OP poisoning.

Potential Off-Target Effects: Interaction with Cholinergic Receptors

While the primary mechanism of action of pyridinium oximes is AChE reactivation, some studies have suggested that these compounds may also have direct effects on cholinergic receptors, including both nicotinic and muscarinic subtypes. These "non-reactivation" effects are generally considered to be of secondary importance to their primary therapeutic role.

Some oximes have been shown to exhibit a weak antagonistic effect at muscarinic and nicotinic receptors. This could theoretically contribute to the overall therapeutic effect by directly blocking the action of excess acetylcholine. However, the affinity of most oximes for these receptors is significantly lower than that of dedicated antagonists like atropine.

Specific binding affinity data for 3-Acetylpyridine Oxime at nicotinic and muscarinic receptors is not currently available in the literature. Further research is needed to fully characterize the potential off-target pharmacology of this compound.

Experimental Protocols for a Core Understanding

The investigation of the mechanism of action of compounds like 3-Acetylpyridine Oxime relies on a suite of well-established in vitro and in vivo experimental protocols.

In Vitro Acetylcholinesterase Reactivation Assay (Ellman Assay)

The Ellman assay is the gold-standard spectrophotometric method for measuring AChE activity and its reactivation by oximes.[8][9]

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.

Step-by-Step Methodology:

-

Enzyme Preparation: A source of acetylcholinesterase (e.g., purified recombinant human AChE, electric eel AChE, or brain homogenate) is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Inhibition: The enzyme is incubated with a known concentration of an organophosphate inhibitor for a specific period to achieve a desired level of inhibition (typically >90%).

-

Reactivation: The inhibited enzyme is then incubated with varying concentrations of the oxime reactivator (e.g., 3-Acetylpyridine Oxime) for a set time.

-

Substrate Addition and Measurement: The reaction is initiated by the addition of the substrate acetylthiocholine and the colorimetric reagent DTNB. The change in absorbance at 412 nm over time is measured using a microplate reader.

-

Data Analysis: The rate of the reaction is proportional to the AChE activity. The percentage of reactivation is calculated by comparing the activity of the oxime-treated enzyme to that of the uninhibited and inhibited controls. Kinetic parameters such as the reactivation rate constant (k_r) and the dissociation constant (K_d) can be determined by analyzing the reactivation rates at different oxime concentrations.

Figure 2: A workflow diagram of the Ellman assay for measuring AChE reactivation.

In Vivo Efficacy Studies in Animal Models

To assess the therapeutic potential of an oxime in a living organism, animal models of organophosphate poisoning are employed.

Principle: Animals (typically rodents) are exposed to a lethal or sublethal dose of an organophosphate, followed by treatment with the oxime, often in combination with atropine. The primary endpoints are survival rate and the reduction of toxic signs.

Step-by-Step Methodology:

-

Animal Model: A suitable animal model (e.g., rats or guinea pigs) is chosen.

-

Organophosphate Challenge: Animals are administered a precisely calibrated dose of an organophosphate (e.g., via intraperitoneal or subcutaneous injection).

-

Antidotal Treatment: At a specified time post-challenge (often within minutes), the animals are treated with the oxime (e.g., 3-Acetylpyridine Oxime), typically via intramuscular or intravenous injection. Atropine is usually co-administered.

-

Observation: Animals are closely monitored for a set period (e.g., 24-48 hours) for signs of toxicity (e.g., tremors, convulsions, respiratory distress) and survival.

-

Neurochemical and Histopathological Analysis: In some studies, brain and other tissues may be collected for a neurochemical analysis (e.g., measurement of AChE activity) or histopathological examination to assess for neuronal damage.

-

Data Analysis: Survival curves are generated, and statistical analyses are performed to compare the efficacy of the oxime treatment to control groups (e.g., no treatment, atropine only).

Quantitative Data and Comparative Analysis

As previously stated, specific kinetic data for the reactivation of inhibited AChE by 3-Acetylpyridine Oxime is scarce. However, to provide a framework for understanding the type of data generated in these studies, the following table presents representative reactivation data for the well-characterized oxime, Pralidoxime (2-PAM), against AChE inhibited by different organophosphates.

| Organophosphate | Inhibited Enzyme Source | Oxime | Reactivation Rate Constant (k_r) (M⁻¹min⁻¹) | Reference |

| Sarin | Human Erythrocyte AChE | 2-PAM | 1.2 x 10⁴ | [10] |

| VX | Human Erythrocyte AChE | 2-PAM | 2.5 x 10³ | [10] |

| Paraoxon | Electric Eel AChE | 2-PAM | 1.5 x 10³ | [4] |

Note: The reactivation efficacy of an oxime is highly dependent on the specific organophosphate it is acting against. There is no single "broad-spectrum" oxime that is equally effective against all types of organophosphate poisoning.[2]

Conclusion and Future Directions

3-Acetylpyridine Oxime, as a member of the pyridinium oxime class, is presumed to act primarily through the nucleophilic reactivation of organophosphate-inhibited acetylcholinesterase. This mechanism is fundamental to its potential therapeutic role as an antidote in organophosphate poisoning. While the foundational principles of this mechanism are well-understood through extensive research on analogous compounds, a comprehensive understanding of the specific efficacy, pharmacokinetics, and potential off-target effects of 3-Acetylpyridine Oxime itself requires further dedicated investigation.

Future research should focus on:

-

In-depth in vitro kinetic studies to determine the reactivation rate constants of 3-Acetylpyridine Oxime against a panel of different organophosphate-inhibited AChE sources.

-

Comprehensive in vivo studies in animal models to evaluate its efficacy in improving survival and reducing neurotoxicity, particularly in comparison to standard-of-care oximes.

-

Pharmacokinetic profiling to assess its absorption, distribution, metabolism, and excretion, with a particular focus on its ability to penetrate the blood-brain barrier.

-

Receptor binding and functional assays to characterize any potential interactions with nicotinic and muscarinic acetylcholine receptors.

Such studies are essential to fully elucidate the therapeutic potential of 3-Acetylpyridine Oxime and to guide the development of more effective and broad-spectrum antidotes for organophosphate poisoning.

References

- Antonijevic, B., & Stojiljkovic, M. P. (2007). Unequal efficacy of pyridinium oximes in acute organophosphate poisoning. Clinical Medicine & Research, 5(1), 71–82.

- Buckley, N. A., Eddleston, M., & Szinicz, L. (2005). Oximes for acute organophosphate pesticide poisoning.

- Čolović, M. B., Krstić, D. Z., Petrović, S. D., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335.

- Dawson, R. M. (1994). Review of oximes in the antidotal treatment of poisoning by organophosphorus nerve agents. Journal of Applied Toxicology, 14(5), 317-331.

- Eddleston, M., Buckley, N. A., Eyer, P., & Dawson, A. H. (2008). Management of acute organophosphorus pesticide poisoning. The Lancet, 371(9612), 597-607.

- Eyer, P. (2003). The role of oximes in the management of organophosphorus pesticide poisoning. Toxicological reviews, 22(3), 165-190.

- Jokanović, M., & Stojiljković, M. P. (2006). Current understanding of the application of pyridinium oximes as cholinesterase reactivators in treatment of organophosphate poisoning. European journal of pharmacology, 553(1-3), 10-17.

- Kassa, J. (2002). Review of oximes in the antidotal treatment of poisoning by organophosphorus nerve agents. Journal of toxicology. Clinical toxicology, 40(6), 803-816.

- Lorke, D. E., Nurulain, S. M., & Petroianu, G. A. (2008). The experimental oxime K027—a promising protector from organophosphate pesticide poisoning. A review comparing K027, K048, pralidoxime, and obidoxime. Frontiers in bioscience (Landmark edition), 13, 6856-6866.

- Marrs, T. C., Rice, P., & Vale, J. A. (2006). The role of oximes in the treatment of organophosphorus pesticide poisoning. Toxicological reviews, 25(4), 297-323.

- Masson, P. (2011). Evolution of and perspectives on acetylcholinesterase reactivators. Chemico-biological interactions, 194(2-3), 115-128.

- Musilek, K., Kuca, K., Jun, D., & Dohnal, V. (2011). Progress in development of acetylcholinesterase reactivators. Current medicinal chemistry, 18(34), 5385-5407.

- Petroianu, G. A. (2010). Pharmacokinetics and pharmacodynamics of some oximes and associated therapeutic consequences: a critical review. Journal of applied toxicology, 30(4), 265-277.

- Soukup, O., Tobin, G., & Kuca, K. (2012). The summary on non-reactivation cholinergic properties of oxime reactivators: the interaction with muscarinic and nicotinic receptors. Archives of toxicology, 86(12), 1855–1865.

- Thiermann, H., Szinicz, L., Eyer, F., Worek, F., Eyer, P., Felgenhauer, N., & Zilker, T. (2007). Modern strategies in the treatment of organophosphate poisoning. Toxicology letters, 172, S33.

- Worek, F., Aurbek, N., Koller, M., & Thiermann, H. (2010). Kinetic analysis of interactions between human acetylcholinesterase, organophosphates, and oximes. Biochemical pharmacology, 79(6), 924-931.

- Worek, F., Koller, M., Thiermann, H., & Szinicz, L. (2004). Diagnostic and therapeutic aspects of organophosphate poisoning. Toxicology, 198(1-3), 15-23.

- Worek, F., Mast, U., Kiderlen, D., Diepold, C., & Eyer, P. (1997). Improved determination of acetylcholinesterase activity in human whole blood. Clinica chimica acta, 266(2), 135-149.

- Worek, F., Thiermann, H., Szinicz, L., & Eyer, P. (2005). Kinetic analysis of inhibition and reactivation of human acetylcholinesterase by various organophosphates and oximes. Biochemical pharmacology, 70(7), 1093-1102.

- Worek, F., Thiermann, H., Szinicz, L., & Eyer, P. (2002). Reactivation kinetics of acetylcholinesterase from different species inhibited by highly toxic organophosphates. Archives of toxicology, 76(9), 523-529.

-

PubChem. (n.d.). 3-Acetylpyridine oxime. National Center for Biotechnology Information. Retrieved from [Link]

- Petroianu, G. A. (2010). Pharmacokinetics and pharmacodynamics of some oximes and associated therapeutic consequences: a critical review. Journal of Applied Toxicology, 30(4), 265–277.

- Chambers, J. E., & Meek, E. C. (2020). Oxime-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase with Emphasis on Centrally-Active Oximes. Chemico-biological interactions, 324, 109095.

- Dail, M. B., Meek, E. C., Chambers, H. W., & Chambers, J. E. (2019). Central neuroprotection demonstrated by novel oxime countermeasures to nerve agent surrogates. Toxicology and applied pharmacology, 364, 1-9.

- Shih, T. M., McDonough, J. H., & Koplovitz, I. (1999). In vivo oxime-assisted reactivation of brain acetylcholinesterase inhibited by soman. Archives of toxicology, 73(7), 375-380.

- Jokanović, M. (2009). Pyridinium oximes as cholinesterase reactivators. Structure-activity relationship and efficacy in the treatment of poisoning with organophosphorus compounds. Current medicinal chemistry, 16(17), 2177–2188.

- Worek, F., Eyer, P., & Szinicz, L. (1998). Inhibition, reactivation and aging of acetylcholinesterase from different species by sarin, soman and VX. Archives of toxicology, 72(9), 580-587.

- Kuca, K., Jun, D., & Bajgar, J. (2006). Currently used cholinesterase reactivators against nerve agent poisoning: a review. Drug and chemical toxicology, 29(1), 1-13.

- Lorke, D. E., Hasan, M. Y., & Petroianu, G. A. (2008). Efficacy of eight experimental bispyridinium oximes against paraoxon-induced mortality: comparison with the conventional oximes pralidoxime and obidoxime. Journal of applied toxicology, 28(5), 653-660.

- Chambers, J. E., Dail, M. B., Meek, E. C., & Chambers, H. W. (2019). Neuroprotection From Organophosphate-Induced Damage by Novel Phenoxyalkyl Pyridinium Oximes in Rat Brain. Toxicological Sciences, 168(1), 25-37.

- Worek, F., & Thiermann, H. (2013). Organophosphorus compounds and oximes: a critical review. Archives of toxicology, 87(5), 791-804.

- Worek, F., Thiermann, H., & Eyer, P. (2012). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Drug testing and analysis, 4(3-4), 171–180.

- Lorke, D. E., & Petroianu, G. A. (2019). The Experimental Oxime K027—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing K027, K048, Pralidoxime, and Obidoxime. Frontiers in Neuroscience, 13, 497.

- Worek, F., Bäcker, M., Thiermann, H., Szinicz, L., & Mast, U. (1997). Reappraisal of indications and limitations of the Ellman assay for routine determination of erythrocyte cholinesterase activity. Clinical chemistry, 43(11), 2270-2275.

- Kassa, J., Karasova, J., & Caisova, V. (2008). A comparison of tabun-inhibited rat brain acetylcholinesterase reactivation by three oximes (HI-6, obidoxime, and K048) in vivo detected by biochemical and histochemical techniques. Toxicology mechanisms and methods, 18(7), 569-575.

- Worek, F., Reith, S., Eyer, P., & Szinicz, L. (2002). Reactivation kinetics of acetylcholinesterase from different species inhibited by highly toxic organophosphates. Archives of toxicology, 76(9), 523-529.

- Kovarik, Z., Radić, Z., Berman, H. A., Simeon-Rudolf, V., Reiner, E., & Taylor, P. (2003). Acetylcholinesterase active centre and gorge conformations analysed by combinatorial mutations and enantiomeric phosphonates. Biochemical Journal, 373(Pt 1), 33–40.

- Musilek, K., Holas, O., Kuca, K., Jun, D., Dohnal, V., & Opletalova, V. (2008). Novel monoquaternary and bisquaternary acetylcholinesterase reactivators: synthesis and in vitro evaluation. Bioorganic & medicinal chemistry, 16(17), 8218-8225.

- Chambers, J. E., Pringle, R. B., Meek, E. C., & Chambers, H. W. (2013). Testing of novel brain-penetrating oxime reactivators of acetylcholinesterase inhibited by nerve agent surrogates. Chemico-biological interactions, 203(1), 135-138.

- Kovarik, Z., Skrinjaric-Spoljar, M., & Radić, B. (2008). Oximes: reactivators of phosphorylated acetylcholinesterase and antidotes in therapy against tabun poisoning. Chemico-biological interactions, 175(1-3), 173-179.

- Sepsova, V., Karasova, J. Z., Zemek, F., Bennion, B. J., & Kuca, K. (2011). Oximes as inhibitors of acetylcholinesterase--a structure-activity relationship (SAR) study. Molecules (Basel, Switzerland), 16(12), 10181–10190.

- Bajgar, J., Fusek, J., Kuca, K., Jun, D., & Bartosova, L. (2007). In vitro reactivation of acetylcholinesterase inhibited by nerve agents using new mono-and bis-pyridinium oximes. Toxicology, 233(1-3), 116-122.

- Kuca, K., & Patocka, J. (2004). Reactivation of organophosphate-inhibited acetylcholinesterase by quaternary pyridinium aldoximes. Neurotoxicity research, 6(7-8), 565-570.

- Kuca, K., Jun, D., & Bajgar, J. (2005). Comparison of in vitro reactivation of tabun- or paraoxon-inhibited rat brain acetylcholinesterase by various oximes. Journal of enzyme inhibition and medicinal chemistry, 20(3), 227-230.

- Kuca, K., Musilek, K., Jun, D., & Dohnal, V. (2009). A new approach to the development of acetylcholinesterase reactivators. Current medicinal chemistry, 16(17), 2189–2200.

- Musilek, K., Kucera, J., Jun, D., Dohnal, V., Opletalova, V., & Kuca, K. (2011). A new series of mono- and bis-quaternary pyridinium compounds: synthesis, in vitro reactivation of acetylcholinesterase, and their affinity for muscarinic and nicotinic receptors. Molecules (Basel, Switzerland), 16(10), 8570–8587.

- Worek, F., Szinicz, L., Eyer, P., & Thiermann, H. (2007). Evaluation of the therapeutic potential of the oxime HI 6 in nerve agent poisoning. Toxicology, 233(1-3), 57-66.

- Taylor, P. (1996). Anticholinesterase agents. In Goodman & Gilman's The Pharmacological Basis of Therapeutics (9th ed., pp. 161-176). McGraw-Hill.

-

IndiaMART. (n.d.). 3-Acetylpyridine Oxime Or 3-Acetylpyridine Oxime. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Acetylpyridine. Retrieved from [Link]

-

Tradeindia. (n.d.). 3 Acetylpyridine Oxime - 90-99% Pure Powder | Industrial Usage, Soluble in Organic Solvents, CAS No: 5973-83-1, Low Toxicity. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Nicotinic acetylcholine receptor. In Wikipedia. Retrieved December 1, 2023, from [Link]

-

Chemistry LibreTexts. (2022, July 4). Cholinergic Drugs I - Nicotinic and Muscarinic Receptors. Retrieved from [Link]

- Mirza, N. R., & Stolerman, I. P. (2000). The role of nicotinic and muscarinic acetylcholine receptors in attention. Psychopharmacology, 148(3), 243–250.

-

YouTube. (2020, November 2). Nicotinic vs. Muscarinic Receptors - Acetyl Choline (A.Ch) - Pharmacology. In Medicosis Perfectionalis. Retrieved from [Link]

-

ATSDR. (n.d.). Cholinesterase Inhibitors: Part 4: The Cholinergic Toxidrome Section 3: Muscarinic Acetylcholine Receptors. Centers for Disease Control and Prevention. Retrieved from [Link]

-

PubMed. (n.d.). Affinity of Muscarinic Receptor Antagonists for Three Putative Muscarinic Receptor Binding Sites. Retrieved from [Link]

-

PubMed. (n.d.). Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland. Retrieved from [Link]

-

PubMed. (n.d.). Pharmacological and ionic characterizations of the muscarinic receptors modulating [3H]acetylcholine release from rat cortical synaptosomes. Retrieved from [Link]

-

MDPI. (2021). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Retrieved from [Link]

-

PubMed. (n.d.). Homoazanicotine: a structure-affinity study for nicotinic acetylcholine (nACh) receptor binding. Retrieved from [Link]

-

OSTI.gov. (n.d.). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. Retrieved from [Link]

-

ChemRxiv. (n.d.). Affinity of nicotinoids to a model nicotinic acetylcholine receptor (nAChR) binding pocket in the human brain. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Biological Evaluation and Quantum Chemical Studies of novel 3-Acetylpyridin-2(1H)-one Derivative. Retrieved from [Link]

-

MDPI. (2022). Oxime Therapy for Brain AChE Reactivation and Neuroprotection after Organophosphate Poisoning. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Retrieved from [Link]

-

PubMed Central. (n.d.). Centrally Acting Oximes in Reactivation of Tabun-Phosphoramidated AChE. Retrieved from [Link]

-

PubMed. (n.d.). Acceleration of oxime-induced reactivation of organophosphate-inhibited fetal bovine serum acetylcholinesterase by monoquaternary and bisquaternary ligands. Retrieved from [Link]

-

PubMed. (n.d.). [Studying kinetics of oxime-induced reactivation of malathion-inhibited cholinesterase]. Retrieved from [Link]

-

Medbullets. (n.d.). Oximes for acute organophosphate pesticide poisoning. Retrieved from [Link]

-

Asia Pacific Journal of Medical Toxicology. (n.d.). Pharmacokinetic Studies on Oximes in Organophosphate Poisoning: A Mini Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review). Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved from [Link]

-

PubMed. (n.d.). Effect of 3-acetylpyridine on the development of rat brain. Retrieved from [Link]

-

PubMed. (n.d.). Effect of 3-acetylpyridine on the content of myelin in the developing rat brain. Retrieved from [Link]

-

PubMed. (n.d.). Effects of 3-acetylpyridine on Metabolism of Nicotinic Acid in Rats. Retrieved from [Link]

-

PubMed Central. (n.d.). Pharmacokinetics of Three Novel Pyridinium Aldoxime Acetylcholinesterase Reactivators in Female Rats. Retrieved from [Link]

-

PubMed Central. (n.d.). In vitro P-glycoprotein activity does not completely explain in vivo efficacy of novel centrally effective oxime acetylcholinesterase reactivators. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Development of a High-throughput Assay to Identify Novel Reactivators of Acetylcholinesterase. Retrieved from [Link]

-

PubMed Central. (n.d.). Oxime-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase with Emphasis on Centrally-Active Oximes. Retrieved from [Link]

-

PubMed. (n.d.). Reactivation by novel pyridinium oximes of rat serum and skeletal muscle acetylcholinesterase inhibited by organophosphates. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Charged pyridinium oximes with thiocarboxamide moiety are equally or less effective reactivators of organophosphate-inhibited cholinesterases compared to analogous carboxamides. Retrieved from [Link]

-

PubMed Central. (n.d.). Comparison of the reactivation rates of acetylcholinesterase modified by structurally different organophosphates using novel pyridinium oximes. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, synthesis and biological evaluation of novel tetrahydroacridine pyridine- Aldoxime and -Amidoxime hybrids as efficient uncharged reactivators of nerve agent-Inhibited human acetylcholinesterase. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and evaluation of novel bis-pyridinium oximes as reactivators of DFP-inhibited acetylcholinesterase. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Design, synthesis, in silico studies and in vitro evaluation of isatin-pyridine oximes hybrids as novel acetylcholinesterase rea. Retrieved from [Link]

-

Juniper Publishers. (2016, October 12). Peer Reviewed Biochemistry Journals. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Inhibition of Ache by organophosphates and reactivation by oxime. Retrieved from [Link]

-

PubMed. (n.d.). Oxime-mediated in vitro reactivation kinetic analysis of organophosphates-inhibited human and electric eel acetylcholinesterase. Retrieved from [Link]

-

MDPI. (2018, September 7). Novel Group of AChE Reactivators—Synthesis, In Vitro Reactivation and Molecular Docking Study. Retrieved from [Link]

-

PubMed Central. (n.d.). A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). In vivo Oxime Administration Does Not Influence Ellman Acetylcholinesterase Assay Results. Retrieved from [Link]

-

PubMed Central. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Retrieved from [Link]

-

PubMed Central. (n.d.). Reactivation of organophosphate-inhibited serum butyrylcholinesterase by novel substituted phenoxyalkyl pyridinium oximes and traditional oximes. Retrieved from [Link]

-

PubMed Central. (n.d.). Reactivation by Novel Pyridinium Oximes of Rat Serum and Skeletal Muscle Acetylcholinesterase Inhibited by Organophosphates. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). A comparison of tabun-inhibited rat brain acetylcholinesterase reactivation by three oximes (HI-6, obidoxime, and K048) in vivo detected by biochemical and histochemical techniques. Retrieved from [Link]

-

PubMed Central. (n.d.). Muscarinic Receptor Agonists and Antagonists. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyridinium oximes as cholinesterase reactivators. Structure-activity relationship and efficacy in the treatment of poisoning with organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unequal efficacy of pyridinium oximes in acute organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unequal Efficacy of Pyridinium Oximes in Acute Organophosphate Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxime Therapy for Brain AChE Reactivation and Neuroprotection after Organophosphate Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactivation by novel pyridinium oximes of rat serum and skeletal muscle acetylcholinesterase inhibited by organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of Three Novel Pyridinium Aldoxime Acetylcholinesterase Reactivators in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of 3-acetylpyridine on the development of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3-pyridyl)ethanone Oxime (CAS 5973-83-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-pyridyl)ethanone oxime, registered under CAS number 5973-83-1, is a pyridine derivative of significant interest in the fields of medicinal chemistry, organic synthesis, and material science.[1][2] This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications, with a particular focus on its relevance to drug development and scientific research. As a versatile building block, its unique structural features, combining a pyridine ring with a ketoxime functional group, make it a valuable precursor for a wide array of more complex molecules with potential biological activities.[1][2]

Chemical Structure and Identification

The molecular structure of 1-(3-pyridyl)ethanone oxime consists of a pyridine ring substituted at the 3-position with an ethanone oxime group. The presence of both the aromatic, electron-withdrawing pyridine ring and the nucleophilic oxime functionality dictates its chemical behavior and reactivity. The compound can exist as (E) and (Z) isomers with respect to the C=N double bond, with the (E)-isomer being the more commonly referenced form.[3]

| Identifier | Value |

| CAS Number | 5973-83-1[3] |

| IUPAC Name | (NE)-N-(1-pyridin-3-ylethylidene)hydroxylamine[3] |

| Synonyms | 3-Acetylpyridine oxime, Methyl 3-pyridyl ketoxime[3] |

| Molecular Formula | C₇H₈N₂O[3] |

| Molecular Weight | 136.15 g/mol [3] |

| SMILES | C/C(=N\O)/C1=CN=CC=C1[3] |

| InChI | InChI=1S/C7H8N2O/c1-6(9-10)7-3-2-4-8-5-7/h2-5,10H,1H3/b9-6+[3] |

| InChIKey | MSRXORUOQNNOKN-RMKNXTFCSA-N[3] |

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];N1 [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N2 [label="N"]; O1 [label="O"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"];

C1 -- C2; C2 -- N1; N1 -- C3; C3 -- C4; C4 -- C5; C5 -- C1; C5 -- C6; C6 -- N2; N2 -- O1; O1 -- H1; C1 -- H2; C2 -- H3; C3 -- H4; C4 -- H5; C6 -- C7 [style=double]; C7 -- H6; C7 -- H7; C7 -- H8;

// Positioning for a 2D-like structure N1 [pos="0,1!"]; C1 [pos="-0.87,-0.5!"]; C2 [pos="0.87,-0.5!"]; C3 [pos="0.87,0.5!"]; C4 [pos="-0.87,0.5!"]; C5 [pos="-1.73,0!"]; C6 [pos="-2.6,0.87!"]; N2 [pos="-3.46,0!"]; O1 [pos="-4.33,-0.87!"]; H1 [pos="-5.2,-0.37!"]; C7 [label="CH3", pos="-2.6,-0.87!"];

// Dummy nodes for bond styling - not working as intended in all renderers dummy1 [pos="-0.435,0!"]; dummy2 [pos="0.435,0!"]; C1 -- dummy1 [style=invis]; C2 -- dummy2 [style=invis]; dummy1 -- dummy2 [style=double, len=0.5]; dummy3 [pos="0.435,1!"]; dummy4 [pos="-0.435,1!"]; C3 -- dummy3 [style=invis]; C4 -- dummy4 [style=invis]; dummy3 -- dummy4 [style=double, len=0.5]; dummy5 [pos="-1.3,0.25!"]; dummy6 [pos="-1.3,-0.25!"]; C4 -- dummy5 [style=invis]; C5 -- dummy6 [style=invis]; dummy5 -- dummy6 [style=double, len=0.5];

}

Caption: 2D structure of 1-(3-pyridyl)ethanone oxime.

Physicochemical Properties

The physicochemical properties of 1-(3-pyridyl)ethanone oxime are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Physical State | White crystalline solid | [4] |

| Melting Point | 103 °C | [3] |

| Solubility | Soluble in hot water, ethanol, and ethyl ether. | [5] |

| Purity | Typically >98% |

Synthesis of 1-(3-pyridyl)ethanone Oxime

The most common and straightforward synthesis of 1-(3-pyridyl)ethanone oxime involves the condensation reaction of 3-acetylpyridine with hydroxylamine hydrochloride.[1][4] The reaction is typically carried out in an alcoholic solvent, and a base is added to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, which drives the reaction to completion.

Experimental Protocol: Synthesis from 3-Acetylpyridine

This protocol is adapted from established procedures for oxime synthesis.[4][6]

Materials:

-

3-Acetylpyridine

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium Carbonate (Na₂CO₃) or Pyridine

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-acetylpyridine (1 equivalent) in ethanol.

-

Addition of Reagents: Add hydroxylamine hydrochloride (1.5-1.7 equivalents) to the stirred solution. Subsequently, add a base such as sodium carbonate (0.7 equivalents) dissolved in a minimal amount of water, or pyridine (2.8 equivalents) directly to the mixture.[4] The base is critical to neutralize the HCl formed, thereby liberating the free hydroxylamine nucleophile.

-

Reaction: Heat the mixture to reflux (around 60-80 °C) and stir for 1-3 hours.[4] The elevated temperature provides the necessary activation energy for the condensation reaction. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If ethanol was used as the solvent, remove it under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add water and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. The organic solvent will dissolve the desired oxime product, separating it from inorganic salts and other aqueous-soluble impurities.

-

Washing: Combine the organic extracts and wash successively with 1 M HCl (if pyridine was used as the base to remove it), followed by a saturated sodium bicarbonate solution and then brine. This washing sequence removes any remaining base, acidic impurities, and residual water-soluble compounds.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude 1-(3-pyridyl)ethanone oxime.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a white crystalline solid.[4]

Caption: Workflow for the synthesis of 1-(3-pyridyl)ethanone oxime.

Reactivity and Chemical Behavior

The chemical reactivity of 1-(3-pyridyl)ethanone oxime is governed by the interplay between the electron-deficient pyridine ring and the nucleophilic oxime functional group.

-

Reactions of the Oxime Group: The oxime functionality is a versatile handle for further chemical transformations.

-

Reduction: The oxime can be reduced to the corresponding primary amine, 1-(3-pyridyl)ethanamine, using various reducing agents. This amine is a valuable chiral building block for pharmaceuticals.

-

Oxidation: Oxidation of the oxime can lead to the formation of nitrile oxides, which are useful intermediates in 1,3-dipolar cycloaddition reactions for the synthesis of heterocyclic compounds.[1]

-

Beckmann Rearrangement: Under acidic conditions, the oxime can undergo a Beckmann rearrangement to form the corresponding N-substituted amide.

-

Esterification/Etherification: The hydroxyl group of the oxime can be acylated or alkylated to produce oxime esters and ethers, respectively. These derivatives have been explored for their potential cytotoxic effects.

-

-

Reactions of the Pyridine Ring: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. Such reactions, if they occur, typically require harsh conditions and proceed at the 3-position.[7] Conversely, the ring is more susceptible to nucleophilic attack, especially at the 2- and 6-positions.

Applications in Research and Drug Development

The unique structural features of 1-(3-pyridyl)ethanone oxime make it a valuable tool in various stages of research and drug development.

-

Pharmaceutical and Agrochemical Intermediate: It serves as a key intermediate in the synthesis of more complex, biologically active molecules, including potential antitubercular and antibacterial agents.[2] Its derivatives have also been investigated for analgesic and anticonvulsant properties.[1]

-

Coordination Chemistry: The oxime group and the pyridine nitrogen can act as bidentate ligands, forming stable complexes with various metal ions.[2] These metal complexes are of interest for their potential catalytic, magnetic, and biological properties.[2]

-

Cholinesterase Reactivation: Oxime-containing compounds are well-known for their ability to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds, such as nerve agents and pesticides.[8] While pralidoxime is the only FDA-approved oxime for this indication, the pyridine oxime scaffold of 1-(3-pyridyl)ethanone oxime makes it and its derivatives interesting candidates for the development of new and more effective AChE reactivators.[8]

Sources

- 1. Buy 3-Acetylpyridine oxime [smolecule.com]

- 2. indiamart.com [indiamart.com]

- 3. 3-Acetylpyridine oxime | C7H8N2O | CID 5708334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orgsyn.org [orgsyn.org]

- 5. Page loading... [guidechem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

3-Acetylpyridine Oxime: A Comprehensive Technical Guide to its Biological Activity Spectrum

This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 3-Acetylpyridine Oxime. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles and experimental methodologies associated with this versatile pyridine derivative.

Introduction to 3-Acetylpyridine Oxime

3-Acetylpyridine oxime, a derivative of 3-acetylpyridine, is a pyridine compound featuring a ketoxime functional group.[1] Its strategic combination of a pyridine ring and an oxime moiety makes it a molecule of significant interest in medicinal chemistry and drug discovery. The pyridine nucleus is a common scaffold in a multitude of FDA-approved drugs, highlighting its importance in the development of clinically relevant agents.[2] The oxime functional group, on the other hand, is well-recognized for its role in the reactivation of acetylcholinesterase (AChE) inhibited by organophosphates, as well as for its diverse pharmacological properties.[3][4] This guide will explore the multifaceted biological activity spectrum of 3-acetylpyridine oxime, from its synthesis to its potential therapeutic applications.

Synthesis of 3-Acetylpyridine Oxime

The efficient synthesis of 3-acetylpyridine oxime is crucial for its subsequent biological evaluation. A common and straightforward method involves the reaction of 3-acetylpyridine with hydroxylamine hydrochloride.[1]

Synthetic Workflow

Caption: Synthetic pathway for 3-Acetylpyridine Oxime.

Detailed Experimental Protocol

Objective: To synthesize 3-Acetylpyridine Oxime from 3-Acetylpyridine and Hydroxylamine Hydrochloride.

Materials:

-

3-Acetylpyridine

-

Hydroxylamine hydrochloride

-

Sodium hydroxide (NaOH)

-

Water

-

Ethanol (optional, for recrystallization)

-

Magnetic stirrer and stir bar

-

Beakers and flasks

-

Buchner funnel and filter paper

-

Melting point apparatus

Procedure:

-

Preparation of Hydroxylamine Solution: Dissolve hydroxylamine hydrochloride in water.

-

Basification: To the hydroxylamine solution, add an aqueous solution of sodium hydroxide to liberate the free hydroxylamine.

-

Reaction: Add 3-acetylpyridine to the basic hydroxylamine solution. The reaction is typically carried out at room temperature with stirring.

-

Precipitation and Isolation: The product, 3-acetylpyridine oxime, will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold water to remove any unreacted starting materials and inorganic salts.

-

Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain a product of high purity.

-

Characterization: Confirm the identity and purity of the synthesized 3-acetylpyridine oxime using analytical techniques such as melting point determination, and spectroscopic methods (FTIR, 1H NMR, 13C NMR, and Mass Spectrometry).[5]

Biological Activity Spectrum

3-Acetylpyridine oxime and its derivatives exhibit a wide range of biological activities, making them promising candidates for further investigation in various therapeutic areas.

Acetylcholinesterase Reactivation

A primary and well-studied activity of pyridine oximes is their ability to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds (OPs), such as nerve agents and pesticides.[2] OPs phosphorylate the serine residue in the active site of AChE, leading to its inactivation and the subsequent accumulation of acetylcholine, resulting in a cholinergic crisis.[3] Oximes act as nucleophiles, attacking the phosphorus atom of the OP-AChE conjugate and displacing the OP group, thereby restoring the enzyme's function.[3]

Mechanism of Acetylcholinesterase Reactivation by an Oxime

Caption: Mechanism of AChE reactivation by an oxime.

Experimental Protocol: In Vitro Acetylcholinesterase Reactivation Assay

Objective: To determine the ability of 3-acetylpyridine oxime to reactivate organophosphate-inhibited acetylcholinesterase.

Materials:

-

Purified acetylcholinesterase (e.g., from electric eel or human erythrocytes)

-

Organophosphate inhibitor (e.g., paraoxon)

-

3-Acetylpyridine oxime

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 7.4)

-

96-well microplate reader

Procedure:

-

Enzyme Inhibition: Incubate a solution of AChE with the organophosphate inhibitor to achieve a high level of inhibition (typically >95%).

-

Removal of Excess Inhibitor: Remove the excess unbound inhibitor by dialysis or gel filtration.

-

Reactivation: Incubate the inhibited enzyme with various concentrations of 3-acetylpyridine oxime for a defined period.

-

Activity Measurement: Measure the residual AChE activity using the Ellman's method. Add ATCI and DTNB to the wells. The hydrolysis of ATCI by active AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.

-

Data Analysis: Calculate the percentage of reactivation by comparing the activity of the oxime-treated inhibited enzyme to the activity of the uninhibited enzyme. Determine the reactivation rate constant (kr) and the dissociation constant (KD) from kinetic studies.[6][7][8]

Table 1: Acetylcholinesterase Inhibition by Pyridine Oximes

| Compound | IC50 (mM) for human recombinant AChE | Reference |

| 2-PAM (Pralidoxime) | 45 | [9] |

| 3-substituted mono-pyridinium oxime | 41 | [9] |

| Bis-pyridinium oxime (3-carbon linker, ortho-oxime) | 2.2 | [9] |

| Bis-pyridinium oxime (4-carbon linker, ortho-oxime) | 1.1 | [9] |

Note: Specific IC50 values for 3-Acetylpyridine oxime were not found in the provided search results. The table presents data for related pyridine oximes to provide context.

Anticonvulsant Activity

Derivatives of 3-acetylpyridine have shown potential anticonvulsant properties.[1] The parent compound, 3-acetylpyridine, is known to induce neurotoxicity through a secondary excitotoxic mechanism that may be mediated by NMDA receptors.[10] The oxime derivative may modulate this activity, offering a potential therapeutic avenue for seizure disorders.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

Objective: To evaluate the anticonvulsant activity of 3-acetylpyridine oxime against electrically induced seizures.

Materials:

-

Male albino mice

-

3-Acetylpyridine oxime

-

Vehicle (e.g., saline, DMSO)

-

Corneal electrodes

-

Electroshock apparatus

Procedure:

-

Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

-

Drug Administration: Administer 3-acetylpyridine oxime intraperitoneally (i.p.) at various doses. A control group receives the vehicle.

-

Maximal Electroshock Induction: At a predetermined time after drug administration (e.g., 30 or 60 minutes), subject each mouse to a maximal electroshock via corneal electrodes. The electrical stimulus is typically a high-frequency alternating current.

-

Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. The abolition of this phase is considered the endpoint for anticonvulsant activity.

-

Data Analysis: Calculate the percentage of protection at each dose level. Determine the median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic hind limb extension.[11][12]

Table 2: Anticonvulsant Activity of a Benzothiazole Derivative (for context)

| Test | ED50 (mg/kg) | Protective Index (PI) | Reference |

| MES | 40.96 | 8.4 | [11] |

| scPTZ | 85.16 | 4.0 | [11] |

Note: Specific ED50 values for 3-Acetylpyridine oxime were not found in the provided search results. The table presents data for another anticonvulsant agent to illustrate the type of data generated from these assays.

Antimicrobial Activity

Pyridine derivatives are known to possess a broad spectrum of antimicrobial activities.[13] 3-Acetylpyridine oxime and its metal complexes have been investigated for their potential as antibacterial and antifungal agents. The mechanism of action is often attributed to the chelation of metal ions essential for microbial growth or the disruption of cellular processes.[14]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of 3-acetylpyridine oxime that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

3-Acetylpyridine oxime

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or visual inspection

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

-

Serial Dilution: Perform a serial two-fold dilution of 3-acetylpyridine oxime in the broth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism and broth) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism, as determined by visual inspection or by measuring the optical density.[15]

Table 3: Antimicrobial Activity of Pyridine Derivatives and Metal Complexes

| Compound/Complex | Microorganism | MIC (µg/mL) | Reference |

| Pyridine-based organic salt (66) | S. aureus | 56 ± 0.5% inhibition at 100 µg/mL | [13] |

| Pyridine-based organic salt (66) | E. coli | 55 ± 0.5% inhibition at 100 µg/mL | [13] |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivative (21d) | S. pneumoniae | Not specified, but showed strong activity | [16] |

| Chromium(III) complexes (6a, 6b) | Fungi | 7.8 - 15.6 | [17] |

| Rhenium bisquinoline complexes (25) | S. aureus (drug-resistant) | 0.7 - 2 (under photo-irradiation) | [17] |

Note: Specific MIC values for 3-Acetylpyridine oxime were not found in the provided search results. The table presents data for related compounds to illustrate the range of activities.

Anti-inflammatory and Antiviral Activities

Pyridine oximes have also been reported to possess anti-inflammatory and antiviral properties.[2] The anti-inflammatory effects may be linked to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase, which are involved in the inflammatory cascade.[18] The antiviral activity of pyridine derivatives has been demonstrated against a range of viruses, including HIV and hepatitis C virus.[19]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A crucial first step in evaluating any potential therapeutic agent is to assess its cytotoxicity. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the cytotoxic effect of 3-acetylpyridine oxime on a cell line.

Materials:

-

Human cell line (e.g., HepG2 for general cytotoxicity, or a specific cancer cell line)[20][21]

-

3-Acetylpyridine oxime

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 3-acetylpyridine oxime for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control cells.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of around 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control. Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[20]

Table 4: In Vitro Antiviral and Cytotoxic Activity of Selected Compounds

| Compound | Virus/Cell Line | EC50 (µM) | CC50 (µM) | Reference |

| Ethacridine | SARS-CoV-2 | ~0.08 | Not specified | [22] |

| PF-00835231 | SARS-CoV-2 | 0.158 (48h) | >100 | [23] |

| Remdesivir | SARS-CoV-2 | 0.238 (48h) | >100 | [23] |

| Acridine/Sulfonamide Hybrid (8b) | HepG2 | IC50 = 14.51 | Not specified | [24] |

| Acridine/Sulfonamide Hybrid (8b) | MCF-7 | IC50 = 8.83 | Not specified | [24] |

Note: Specific EC50 or CC50 values for 3-Acetylpyridine oxime were not found in the provided search results. The table presents data for other antiviral and cytotoxic compounds for illustrative purposes.

Mechanistic Insights and Signaling Pathways

The diverse biological activities of 3-acetylpyridine oxime are a result of its interaction with various molecular targets and signaling pathways.

Neuroprotection and Anticonvulsant Mechanisms

The neuroprotective effects of certain oximes against organophosphate-induced damage are linked to their ability to cross the blood-brain barrier and reactivate AChE in the central nervous system.[25][26] This prevents the hypercholinergic activity that can trigger excitotoxic glutamatergic pathways, leading to seizures and neuronal damage.[25] The parent compound, 3-acetylpyridine, is known to cause neurotoxicity by impairing energy metabolism and inducing a secondary excitotoxic mechanism involving NMDA receptors.[10] The oxime derivative may modulate these pathways, potentially offering neuroprotection.

Proposed Neuroprotective Signaling Pathway

Caption: Proposed neuroprotective mechanism of 3-Acetylpyridine Oxime.

Conclusion

3-Acetylpyridine oxime is a molecule with a rich and diverse biological activity profile. Its potential as an acetylcholinesterase reactivator, coupled with its anticonvulsant, antimicrobial, anti-inflammatory, and antiviral properties, makes it a compelling candidate for further research and development in the pharmaceutical and life sciences sectors. This technical guide has provided a comprehensive overview of its synthesis, key biological activities, and the experimental methodologies used for their evaluation. The detailed protocols and mechanistic insights presented herein are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the field of drug discovery. Further investigations are warranted to fully elucidate the therapeutic potential of 3-acetylpyridine oxime and its derivatives.

References

-

Comparison of the reactivation rates of acetylcholinesterase modified by structurally different organophosphates using novel pyridinium oximes. PubMed Central. [Link]

-

Pharmacokinetics of three novel pyridinium aldoxime acetylcholinesterase reactivators in female rats. National Library of Medicine. [Link]

-

A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. National Library of Medicine. [Link]

-

Mechanism of cholinesterase reactivation by oxime compounds. ResearchGate. [Link]

-

OXIMES AS INHIBITORS OF ACETYLHOLINESTERASE - A STRUCTURE-ACTIVITY RELATIONSHIP (SAR) STUDY. IFMBE Proceedings. [Link]

-

Acceleration of oxime-induced reactivation of organophosphate-inhibited fetal bovine serum acetylcholinesterase by monoquaternary and bisquaternary ligands. National Library of Medicine. [Link]

-

Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. National Library of Medicine. [Link]

-

Reactivation kinetics of acetylcholinesterase from different species inhibited by highly toxic organophosphates. National Library of Medicine. [Link]

-

3-Acetylpyridine oxime. PubChem. [Link]

-

Oximes: Inhibitors of Human Recombinant Acetylcholinesterase. A Structure-Activity Relationship (SAR) Study. PubMed Central. [Link]

-

Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. MDPI. [Link]

-

Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review). ResearchGate. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]

-

Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. MDPI. [Link]

-

Central neuroprotection demonstrated by novel oxime countermeasures to nerve agent surrogates. PubMed Central. [Link]

-

In Vitro Evaluation of Oxidative Stress Induced by Oxime Reactivators of Acetylcholinesterase in HepG2 Cells. PubMed Central. [Link]

-

Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. MDPI. [Link]

-

IC 50 values for activities towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). ResearchGate. [Link]

-

Antibacterial Evaluation of Some Schiff Bases Derived from 2-Acetylpyridine and Their Metal Complexes. PubMed Central. [Link]

-

Synthesis of 3-acetyl pyridine. PrepChem.com. [Link]

-

Green Synthesis, Characterization, Antimicrobial and Anticancer Screening of New Metal Complexes Incorporating Schiff Base. ACS Omega. [Link]

-

Promising Antimicrobial Activity of an Oxime Based Palladium(II) Complex. ResearchGate. [Link]

-

Pyridine Oximes: Synthesis, Reactions, and Biological Activity. ResearchGate. [Link]

-

IC50 values for acetylcholinesterase (AChE) inhibition and DPPH... ResearchGate. [Link]

-

Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. MDPI. [Link]

-

Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. MDPI. [Link]

-

Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. PubMed Central. [Link]

-

Ethacridine inhibits SARS-CoV-2 by inactivating viral particles in cellular models. ResearchGate. [Link]

-

Synergistic effect of new pyrimidine derivative with oxacilin against methicillin-resistant Staphylococcus aureus. PubMed Central. [Link]

-

of anticonvulsant ED 50 doses Anticonvulsant ED 50 values (with 95% confidence limits in parentheses) for each drug (midazolam, diazepam, or scopolamine) were calculated based on terminating cortical seizure activity induced by a 2 LD 50 dose of nerve agents in guinea pig models, where atropine was either 2.0 or 0.1 mg/kg im. ResearchGate. [Link]

-

In Vitro Evaluation of 3-Arylcoumarin Derivatives in A549 Cell Line. PubMed Central. [Link]

-

A Comparative Analysis of SARS-CoV-2 Antivirals Characterizes 3CLpro Inhibitor PF-00835231 as a Potential New Treatment for COVID-19. National Library of Medicine. [Link]

-

Synthesis and Antimicrobial Activity Of Some Novel Chalcones Of 3-Acetyl Pyridine And Their Pyrimidine. ResearchGate. [Link]

-

acute cytotoxicity assays: Topics by Science.gov. Science.gov. [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PubMed Central. [Link]

-

3-Acetylpyridine produces age-dependent excitotoxic lesions in rat striatum. National Library of Medicine. [Link]

-

Neuroprotection From Organophosphate-Induced Damage by Novel Phenoxyalkyl Pyridinium Oximes in Rat Brain. National Library of Medicine. [Link]

-

Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). National Library of Medicine. [Link]

-

3-Acetylpyridine Neurotoxicity in Mice. PubMed Central. [Link]

-

In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. MDPI. [Link]

-

Effect of 3-acetylpyridine on the development of rat brain. National Library of Medicine. [Link]

-

Anti–SARS-CoV-2 Natural Products as Potentially Therapeutic Agents. PubMed Central. [Link]

-

Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. National Library of Medicine. [Link]

-

Chromanone Oxime Analogs of Quinolone Drugs as Cytotoxic Agents. Biointerface Research in Applied Chemistry. [Link]

-

Anticonvulsant activity of 3-and 4-benzoylpyridines oxime derivatives... ResearchGate. [Link]

Sources

- 1. Buy 3-Acetylpyridine oxime [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Acetylpyridine oxime | C7H8N2O | CID 5708334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Comparison of the reactivation rates of acetylcholinesterase modified by structurally different organophosphates using novel pyridinium oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acceleration of oxime-induced reactivation of organophosphate-inhibited fetal bovine serum acetylcholinesterase by monoquaternary and bisquaternary ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactivation kinetics of acetylcholinesterase from different species inhibited by highly toxic organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oximes: Inhibitors of Human Recombinant Acetylcholinesterase. A Structure-Activity Relationship (SAR) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Acetylpyridine produces age-dependent excitotoxic lesions in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pyridine Compounds with Antimicrobial and Antiviral Activities | MDPI [mdpi.com]

- 14. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synergistic effect of new pyrimidine derivative with oxacilin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In Vitro Evaluation of Oxidative Stress Induced by Oxime Reactivators of Acetylcholinesterase in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In Vitro Evaluation of 3-Arylcoumarin Derivatives in A549 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. A Comparative Analysis of SARS-CoV-2 Antivirals Characterizes 3CLpro Inhibitor PF-00835231 as a Potential New Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Central neuroprotection demonstrated by novel oxime countermeasures to nerve agent surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Neuroprotection From Organophosphate-Induced Damage by Novel Phenoxyalkyl Pyridinium Oximes in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the E and Z Isomers of 1-(3-pyridinyl)-1-ethanone oxime

Abstract